molecular formula C20H25FN4O4 B2626478 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 877632-22-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2626478
CAS No.: 877632-22-9
M. Wt: 404.442
InChI Key: BWFADBROFREQIV-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.

  • Attachment of the Furan Group: : The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide. This reaction is typically conducted under reflux conditions in an aprotic solvent such as acetonitrile.

  • Formation of the Oxalamide Moiety: : The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of 2-aminoethanol to form the oxalamide structure. This step is usually performed in the presence of a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of 4-aminophenyl derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multifunctional organic molecules.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies.

Medicine

Medically, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is explored for its potential as a therapeutic agent in treating psychological and neurological disorders, such as depression and anxiety, due to its interaction with serotonin and dopamine receptors.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and cognitive functions. The compound’s ability to bind to these receptors is attributed to its structural similarity to endogenous neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Uniqueness

Compared to its analogs, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and ability to cross the blood-brain barrier. The fluorine atom also affects the compound’s binding affinity to neurotransmitter receptors, potentially enhancing its therapeutic efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4/c21-15-3-5-16(6-4-15)24-8-10-25(11-9-24)17(18-2-1-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFADBROFREQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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